2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone
CAS No.:
Cat. No.: VC14528188
Molecular Formula: C23H26N4OS
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N4OS |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone |
| Standard InChI | InChI=1S/C23H26N4OS/c1-16-8-7-9-17(12-16)23(4)14-22(2,3)27(19-11-6-5-10-18(19)23)20(28)13-29-21-24-15-25-26-21/h5-12,15H,13-14H2,1-4H3,(H,24,25,26) |
| Standard InChI Key | XWXRBBPPKORXPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CSC4=NC=NN4)(C)C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 1,2,4-triazole-3-thione group linked via a sulfanyl bridge to a modified quinoline derivative. The quinoline moiety is substituted with 2,2,4-trimethyl and 3-methylphenyl groups at the 4-position, creating a sterically hindered environment that influences its reactivity and interactions . The IUPAC name, 2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone, reflects this intricate arrangement .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.5 g/mol |
| SMILES | CC1=CC(=CC=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CSC4=NC=NN4)(C)C)C |
| InChIKey | XWXRBBPPKORXPS-UHFFFAOYSA-N |
| PubChem CID | 2869728 |
The stereochemistry of the molecule remains undefined in available data, suggesting potential for enantiomeric exploration .
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis of this compound typically begins with the formation of the triazole ring, followed by functionalization of the quinoline core. A pivotal step involves the hydrazinolysis of carboxylic acid derivatives to generate carbothioamides, which undergo alkaline cyclization to form the triazole-3-thione . Subsequent coupling with a pre-functionalized quinoline derivative—synthesized via Friedländer annulation or similar methods—yields the target molecule.
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